2-phenoxy-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-phenoxy-N-(pyrimidin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a phenoxy group attached to an acetamide moiety, with a pyrimidin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(pyrimidin-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with pyrimidin-2-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Phenoxy radicals or quinones.
Reduction: Corresponding amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its anticancer properties and ability to inhibit biofilm formation.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to inhibit cell proliferation by interfering with key signaling pathways involved in cell growth and survival . The compound may also inhibit quorum sensing in bacteria by blocking the signaling molecules required for biofilm formation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(pyridin-4-yl)acetamide
- 2-phenoxy-N-(pyridin-3-ylmethyl)acetamide
- 2-phenoxy-N-(4-chlorophenyl)acetamide
Uniqueness
2-phenoxy-N-(pyrimidin-2-yl)acetamide is unique due to the presence of the pyrimidin-2-yl group, which imparts specific biological activities not observed in its analogs. For example, the pyrimidin-2-yl group enhances its ability to inhibit quorum sensing and biofilm formation in bacteria, making it a promising candidate for antimicrobial applications .
Properties
IUPAC Name |
2-phenoxy-N-pyrimidin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11(15-12-13-7-4-8-14-12)9-17-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEPYFAZVQKULV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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